N-[3-amino-3-(4-chlorophenyl)propyl]methanesulfonamide
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Overview
Description
N-[3-amino-3-(4-chlorophenyl)propyl]methanesulfonamide is a chemical compound with a complex structure that includes an amino group, a chlorophenyl group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-amino-3-(4-chlorophenyl)propyl]methanesulfonamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with nitromethane to form 4-chlorophenyl-2-nitropropene. This intermediate is then reduced to 3-amino-3-(4-chlorophenyl)propylamine, which is subsequently reacted with methanesulfonyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to speed up the reaction.
Chemical Reactions Analysis
Types of Reactions
N-[3-amino-3-(4-chlorophenyl)propyl]methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
N-[3-amino-3-(4-chlorophenyl)propyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-amino-3-(4-chlorophenyl)propyl]methanesulfonamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[3-amino-3-(4-chlorophenyl)propyl]methanesulfonamide include:
- N-(3-amino-3-(4-bromophenyl)propyl)methanesulfonamide
- N-(3-amino-3-(4-fluorophenyl)propyl)methanesulfonamide
- N-(3-amino-3-(4-methylphenyl)propyl)methanesulfonamide.
Uniqueness
What sets this compound apart from these similar compounds is the presence of the chlorophenyl group, which can influence its reactivity and interactions with other molecules. This unique structural feature can lead to different chemical and biological properties.
Properties
Molecular Formula |
C10H15ClN2O2S |
---|---|
Molecular Weight |
262.76 g/mol |
IUPAC Name |
N-[3-amino-3-(4-chlorophenyl)propyl]methanesulfonamide |
InChI |
InChI=1S/C10H15ClN2O2S/c1-16(14,15)13-7-6-10(12)8-2-4-9(11)5-3-8/h2-5,10,13H,6-7,12H2,1H3 |
InChI Key |
LOTCXTMPBNEGQX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCCC(C1=CC=C(C=C1)Cl)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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